molecular formula C14H13N3O3 B5797666 N-(4-methyl-2-pyridinyl)-2-(4-nitrophenyl)acetamide

N-(4-methyl-2-pyridinyl)-2-(4-nitrophenyl)acetamide

Cat. No. B5797666
M. Wt: 271.27 g/mol
InChI Key: YQGNPJJGAAILMG-UHFFFAOYSA-N
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Description

N-(4-methyl-2-pyridinyl)-2-(4-nitrophenyl)acetamide, commonly known as MPAA, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields.

Scientific Research Applications

MPAA has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, MPAA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, MPAA has been studied for its neuroprotective effects and its ability to improve cognitive function. In inflammation, MPAA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of MPAA involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. MPAA also induces the activation of caspases, leading to apoptosis in cancer cells. In neurodegenerative diseases, MPAA has been shown to protect neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
MPAA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, neuroprotection, and anti-inflammatory effects. MPAA has also been shown to improve cognitive function and reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPAA in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. MPAA is also relatively easy to synthesize and purify. However, one of the limitations of using MPAA in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of MPAA. One direction is to further investigate its potential therapeutic applications in other fields, such as infectious diseases and autoimmune disorders. Another direction is to develop more efficient methods for synthesizing and administering MPAA. Additionally, the development of MPAA analogs with improved solubility and bioavailability could also be explored.
Conclusion:
In conclusion, MPAA is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields. Its mechanism of action involves the inhibition of various cellular pathways, leading to its anti-cancer, neuroprotective, and anti-inflammatory effects. While there are limitations to using MPAA in lab experiments, its potential therapeutic applications and future directions for research make it an important compound to study.

Synthesis Methods

The synthesis of MPAA involves the reaction between 4-methyl-2-pyridinamine and 4-nitrophenylacetic acid in the presence of a suitable catalyst. The resulting product is then purified through recrystallization to obtain the pure MPAA compound.

properties

IUPAC Name

N-(4-methylpyridin-2-yl)-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-10-6-7-15-13(8-10)16-14(18)9-11-2-4-12(5-3-11)17(19)20/h2-8H,9H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGNPJJGAAILMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylpyridin-2-yl)-2-(4-nitrophenyl)acetamide

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